molecular formula C22H26N4O2 B5417146 N-ethyl-6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylpyrimidin-4-amine

N-ethyl-6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylpyrimidin-4-amine

Katalognummer B5417146
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: PIFXRIBTAQHYRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylpyrimidin-4-amine, also known as JNJ-63533054, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound belongs to the class of pyrimidine inhibitors, which are known to target various kinases involved in the regulation of cell growth and proliferation.

Wirkmechanismus

N-ethyl-6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylpyrimidin-4-amine acts as a selective inhibitor of PI3Kα, PI3Kβ, and mTOR kinases. These kinases are known to play a critical role in the regulation of cell growth and proliferation. By inhibiting the activity of these kinases, this compound can effectively block the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

N-ethyl-6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylpyrimidin-4-amine has several advantages for lab experiments. This compound is highly selective for PI3Kα, PI3Kβ, and mTOR kinases, which makes it an ideal tool for studying the role of these kinases in cancer. This compound has also shown significant activity against various cancer cell lines, which makes it a promising candidate for further preclinical and clinical development.
However, there are also some limitations to using this compound in lab experiments. This compound is a complex organic molecule that requires a multi-step synthesis process, which can be challenging and time-consuming. Additionally, this compound has not yet been tested in clinical trials, which limits our understanding of its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for the development of N-ethyl-6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylpyrimidin-4-amine. One potential direction is to further optimize the synthesis process to improve the yield and purity of the compound. Another direction is to conduct preclinical studies to evaluate the safety and efficacy of this compound in animal models. If these studies are successful, this compound could be tested in clinical trials to evaluate its safety and efficacy in humans.
Another potential future direction is to investigate the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Combining this compound with other therapies may enhance its efficacy and reduce the risk of drug resistance.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown significant activity against various cancer cell lines. This compound acts as a selective inhibitor of PI3Kα, PI3Kβ, and mTOR kinases, which are involved in the regulation of cell growth and proliferation. While there are some limitations to using this compound in lab experiments, there are also several future directions for its development. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.

Synthesemethoden

N-ethyl-6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylpyrimidin-4-amine is a complex organic compound that requires a multi-step synthesis process. The synthesis of this compound involves the reaction of several reagents, including 6-methoxy-2-naphthylamine, N-methylmorpholine, and ethyl 2-bromo-4,6-dimethylpyrimidine-5-carboxylate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-ethyl-6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylpyrimidin-4-amine has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has shown significant activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to inhibit the activity of several kinases, including PI3Kα, PI3Kβ, and mTOR, which are involved in the regulation of cell growth and proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Eigenschaften

IUPAC Name

N-ethyl-6-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-N-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-4-25(2)21-13-22(24-15-23-21)26-9-10-28-20(14-26)18-6-5-17-12-19(27-3)8-7-16(17)11-18/h5-8,11-13,15,20H,4,9-10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFXRIBTAQHYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=NC=NC(=C1)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.